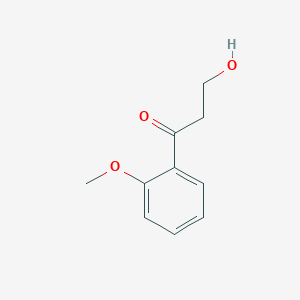![molecular formula C18H28O2S B12608098 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 918341-18-1](/img/structure/B12608098.png)
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene is an organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to an ethenyl chain, and a benzene ring substituted with three isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene can be achieved through several methods. One common approach involves the use of methanesulfonyl chloride and an appropriate ethenyl precursor. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the methanesulfonyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The ethenyl group can participate in addition reactions, while the benzene ring provides a stable aromatic system for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(methyl)benzene
- 2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(ethyl)benzene
Uniqueness
2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene is unique due to the presence of isopropyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it distinct from similar compounds with different alkyl substituents .
Properties
CAS No. |
918341-18-1 |
|---|---|
Molecular Formula |
C18H28O2S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-(2-methylsulfonylethenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C18H28O2S/c1-12(2)15-10-17(13(3)4)16(8-9-21(7,19)20)18(11-15)14(5)6/h8-14H,1-7H3 |
InChI Key |
XMYWSPNWSLRQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C=CS(=O)(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12608024.png)
![3-Buten-2-one, 3-[(2-fluorophenyl)hydroxymethyl]-](/img/structure/B12608033.png)
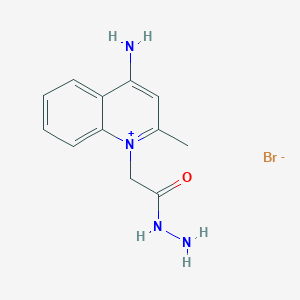
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)


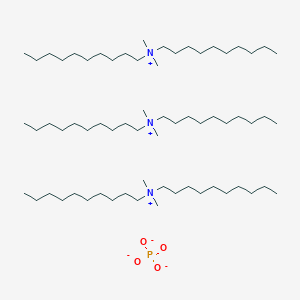

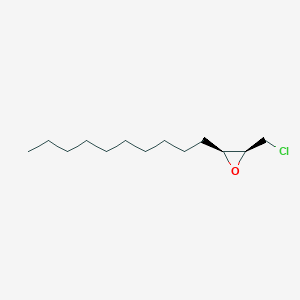
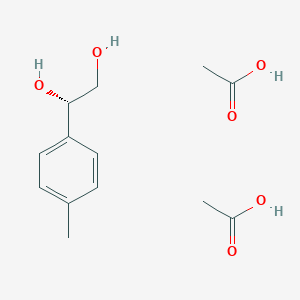
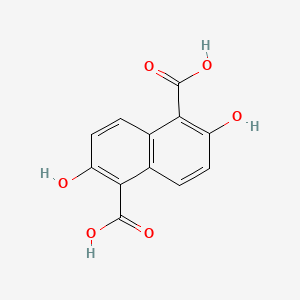

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
